Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound contains a bromophenyl group, an oxadiazole ring, and a benzoate ester, which contribute to its unique chemical properties.
Properties
IUPAC Name |
methyl 4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c1-24-16(23)12-4-2-10(3-5-12)14(22)19-17-21-20-15(25-17)11-6-8-13(18)9-7-11/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOAGBPWFGZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-bromobenzohydrazide, which is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The resulting intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: The oxadiazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has been investigated for its potential as a pharmacophore in drug design. Its applications include:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances this activity by influencing the compound's interaction with bacterial targets .
- Anticancer Properties : Research indicates that compounds containing oxadiazole rings can induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various human cancer cell lines, including gastric and colon cancers .
Case Study : A series of oxadiazole derivatives were synthesized and screened for anticancer activity. Notably, compounds with bromophenyl substitutions showed selective moderate activity against gastric cancer cell lines, highlighting the importance of substituent electronegativity on biological efficacy .
Research on this compound also includes investigations into its biological interactions:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Case Study : A study on a related oxadiazole derivative demonstrated significant inhibition of lipoxygenase activity, suggesting potential anti-inflammatory properties. This highlights the versatility of oxadiazole compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the oxadiazole ring.
4-Bromo-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzoate esters: Compounds with similar ester groups but different aromatic substituents.
Uniqueness
Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, identified by its CAS number 332161-22-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of C18H14BrN3O4S and a molecular weight of approximately 448.29 g/mol. Its structure features a benzoate moiety linked to a carbamoyl group, which is further substituted by a 1,3,4-oxadiazole ring containing a bromophenyl group. This unique arrangement contributes to its biological activity.
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens, possibly through disruption of cellular membranes or inhibition of cell wall synthesis.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activities of this compound:
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of the compound, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Case Study 2: Anticancer Effects
Another study focused on the anticancer potential of this compound against various cancer cell lines. Results indicated that treatment led to increased apoptosis rates and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.
Q & A
Q. Artifact Resolution :
- For NMR: Use deuterated DMSO-d6 to dissolve hygroscopic samples and suppress water peaks.
- For HRMS: Apply in-source fragmentation optimization to reduce adduct formation .
Advanced: How can computational modeling (e.g., molecular docking or DFT) predict the compound’s interaction with biological targets such as Rho kinases?
Methodological Answer:
Target Selection : Use AlphaFold-predicted structures of Rho kinase (e.g., PDB ID 2F2U) or retrieve crystallographic data from the RCSB PDB.
Docking Workflow :
- Prepare the ligand: Optimize geometry using DFT (B3LYP/6-31G*) in Gaussian.
- Dock with AutoDock Vina: Set grid boxes around the ATP-binding site (coordinates x=15, y=10, z=10 Å).
- Analyze binding poses: Focus on hydrogen bonds with Glu-238 and hydrophobic interactions with Leu-221 (analogous to ’s inhibitor studies).
Validation : Compare docking scores (ΔG) with experimental IC50 values from kinase assays (e.g., reports IC50 = 0.5–2 µM for related oxadiazoles).
Advanced: How should researchers address contradictory data in bioactivity assays (e.g., divergent IC50 values across studies)?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variability in ATP concentrations ( uses 100 µM ATP vs. 1 mM in other studies). Standardize using the ADP-Glo™ Kinase Assay.
- Cellular Context : Primary vs. cancer cell lines (e.g., HEK293 vs. HeLa) may express differing kinase isoforms. Validate with isoform-specific siRNA knockdown.
- Data Normalization : Use Z-factor scoring to filter out low-reproducibility assays.
Case Study : and report conflicting IC50 values for oxadiazole inhibitors. Resolve by repeating assays under harmonized conditions (pH 7.4, 25°C, 1 mM MgCl2) and using a common reference inhibitor (e.g., Y-27632 for Rho kinases).
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles ( classifies similar compounds as Acute Toxicity Category 4).
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation ( recommends ≤0.1 mg/m³ airborne exposure).
- Spill Management : Absorb with vermiculite and dispose as hazardous waste ( guidelines).
Advanced: What strategies enable scalable synthesis without compromising purity for in vivo studies?
Methodological Answer:
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during oxadiazole formation (residence time ~30 min at 100°C).
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and yield (>80%, as in ).
- Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
